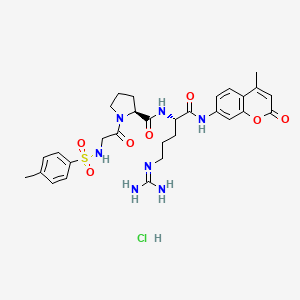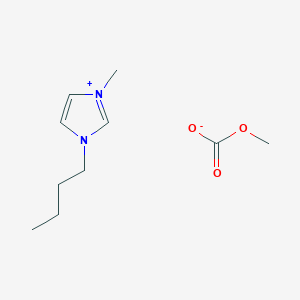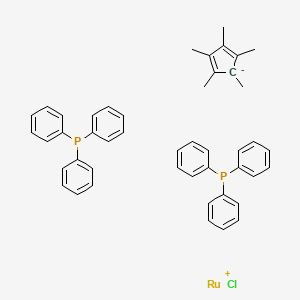
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), 99% is a useful research compound. Its molecular formula is C46H45ClP2Ru and its molecular weight is 796.3 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), 99% is 796.172843 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), 99% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Ruthenium compounds, including Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), have been investigated for their anticancer properties. These compounds offer potential advantages over traditional platinum-based chemotherapeutics, such as reduced toxicity and diverse mechanisms of action. Studies have explored the interaction between active ruthenium complexes and biological targets, showing promise in the development of ruthenium-based antitumor agents (Motswainyana & Ajibade, 2015). Additionally, ruthenium(II) complexes have been associated with DNA/protein binding modes that relate to their structure and anticancer activity, indicating a potential for targeted therapy applications (Simović et al., 2019).
Catalytic Properties
The catalytic applications of ruthenium complexes, including Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), have been explored, particularly in the context of colloidal ruthenium nanoparticles. These studies have demonstrated the potential of ruthenium nanoparticles as catalysts in various reactions, highlighting the influence of surface chemistry and crystallographic structure on catalytic performance (Axet & Philippot, 2020). Such insights are crucial for the development of more efficient and selective catalytic systems.
Interaction with Proteins and DNA
Understanding the interactions between ruthenium compounds and proteins or DNA is essential for developing pharmaceutical applications. Structural studies have provided insights into the interactions between ruthenium compounds and protein residues, offering valuable information for understanding the mechanism of action of these compounds (Merlino, 2016). This knowledge is instrumental in advancing the design of ruthenium-based drugs with specific biological targets.
Mechanism of Action
Target of Action
It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations .
Mode of Action
Cp*RuCl(PPh3)2 undergoes a variety of reactions often involving substitution of the chloride . For instance, with phenylacetylene, it gives the phenyl vinylidene complex . Displacement of one PPh3 by carbon monoxide affords a chiral compound . These reactions indicate that the compound interacts with its targets through a process of ligand exchange.
Biochemical Pathways
It is known that this compound serves as a catalyst for a variety of specialized reactions . For example, in the presence of NH4PF6, it catalyzes the isomerization of allylic alcohols to the corresponding saturated carbonyls .
Pharmacokinetics
It is known that this compound is an air-stable orange crystalline solid and is soluble in chloroform, dichloromethane, and acetone , which may influence its bioavailability.
Result of Action
It is known that this compound is used in a variety of organometallic synthetic and catalytic transformations , indicating that it can induce significant changes at the molecular level.
Action Environment
It is known that this compound is air-stable , suggesting that it is relatively resistant to degradation in the presence of oxygen.
Biochemical Analysis
Biochemical Properties
It is known to be a catalyst employed in the cycloaddition of azides with acetylenes, producing exclusively the 1,5-disubstitutedtriazoles . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to undergo a variety of reactions often by involving substitution of the chloride . For example, with phenylacetylene it gives the phenyl vinylidene complex
Properties
IUPAC Name |
chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWRJPOOFGXEKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45ClP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746198 |
Source


|
| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92361-49-4 |
Source


|
| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
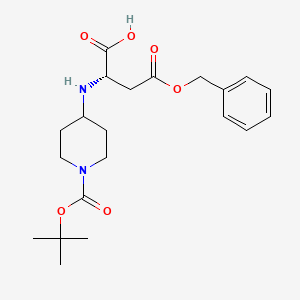


![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)


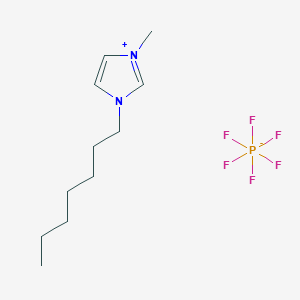
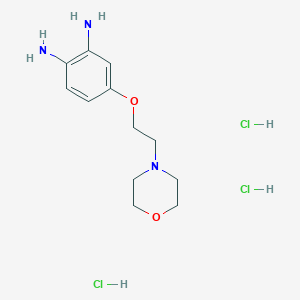
![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)

